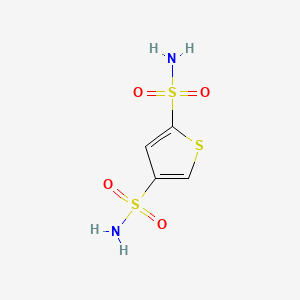

2,4-Thiophenedisulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

22167-98-2 |

|---|---|

Molecular Formula |

C4H6N2O4S3 |

Molecular Weight |

242.3 g/mol |

IUPAC Name |

thiophene-2,4-disulfonamide |

InChI |

InChI=1S/C4H6N2O4S3/c5-12(7,8)3-1-4(11-2-3)13(6,9)10/h1-2H,(H2,5,7,8)(H2,6,9,10) |

InChI Key |

MCNVGCWBRVMJKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1S(=O)(=O)N)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Thiophenedisulfonamide and Its Analogues

Strategies for Thiophene (B33073) Ring Formation Relevant to Disulfonamides

The construction of the thiophene ring is a critical step in the synthesis of 2,4-thiophenedisulfonamide. Several classical and modern cyclization methods can be adapted to produce thiophenes with substitution patterns amenable to the introduction of sulfonamide groups at the 2 and 4 positions.

Paal–Knorr Synthesis Approaches

The Paal–Knorr synthesis is a widely recognized method for the formation of five-membered heterocyclic rings, including thiophenes. organic-chemistry.orgwikipedia.org This approach involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orguobaghdad.edu.iq The choice of the 1,4-dicarbonyl precursor is crucial for determining the substitution pattern of the resulting thiophene. For the synthesis of precursors to this compound, the dicarbonyl compound would ideally contain functional groups that can be readily converted into sulfonamides or that can direct the subsequent sulfonation to the desired positions.

Commonly used sulfurizing agents in the Paal–Knorr synthesis include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq These reagents not only act as a source of sulfur but also serve as dehydrating agents, facilitating the cyclization process. organic-chemistry.orgwikipedia.org The reaction mechanism is believed to involve the conversion of the dicarbonyl compound to a thioketone intermediate, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org

| Paal-Knorr Synthesis Overview | |

| Reactants | 1,4-Dicarbonyl compound, Sulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent) |

| Product | Substituted thiophene |

| Key Transformation | Formation of the thiophene ring from an acyclic precursor |

| Mechanism Highlight | Involves the formation of a thioketone intermediate followed by cyclization and dehydration. wikipedia.org |

Alternative Cyclization Methods

Beyond the Paal-Knorr synthesis, several other cyclization methods offer viable routes to substituted thiophenes that could serve as precursors to this compound. These methods often provide access to different substitution patterns and functionalities.

Fiesselmann Thiophene Synthesis: This method allows for the creation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.org The resulting thiophenes bear substituents that can be further manipulated to introduce the desired sulfonamide groups. The mechanism involves the initial deprotonation of the thioglycolic acid ester, which then attacks the triple bond of the alkyne, followed by cyclization and tautomerization. wikipedia.org

Gewald Aminothiophene Synthesis: The Gewald reaction is a multicomponent condensation that yields polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction typically involves a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The resulting 2-aminothiophene can be a valuable intermediate, as the amino group can be diazotized and converted into a sulfonyl chloride, which can then be transformed into a sulfonamide. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur, cyclization, and tautomerization. wikipedia.org

Hinsberg Synthesis: The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form a thiophene dicarboxylate. uobaghdad.edu.iq This method provides a direct route to thiophenes with ester functionalities at the 3 and 4 positions. These ester groups can then be hydrolyzed and subjected to further chemical transformations to introduce the desired sulfonamide groups at the 2 and 4 positions. The reaction proceeds via a double aldol (B89426) condensation. uobaghdad.edu.iq

| Alternative Thiophene Syntheses | Starting Materials | Key Product Feature |

| Fiesselmann Synthesis | α,β-acetylenic esters, thioglycolic acid derivatives wikipedia.org | 3-hydroxy-2-thiophenecarboxylic acid derivatives wikipedia.org |

| Gewald Synthesis | Ketone/aldehyde, α-cyanoester, elemental sulfur wikipedia.org | 2-aminothiophenes wikipedia.org |

| Hinsberg Synthesis | 1,2-dicarbonyl compound, diethyl thiodiacetate uobaghdad.edu.iq | Thiophene-3,4-dicarboxylates uobaghdad.edu.iq |

Introduction of Sulfonamide Moieties

Once the thiophene ring is formed, the next critical step is the introduction of the two sulfonamide groups at the 2 and 4 positions. This can be achieved through several synthetic routes.

Direct Sulfonation Reactions

Direct sulfonation of the thiophene ring is a potential route to introduce the necessary sulfonic acid or sulfonyl chloride groups. Thiophene is highly reactive towards electrophilic substitution, and sulfonation typically occurs at the 2-position. firsthope.co.in To achieve disubstitution at the 2 and 4 positions, forcing conditions or the presence of specific directing groups on the thiophene ring may be necessary. A common sulfonating agent is chlorosulfonic acid (ClSO₃H), which can directly introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring.

The direct chlorosulfonation of thiophene can lead to the formation of 2-thiophenesulfonyl chloride and subsequently 2,4-thiophenedisulfonyl chloride. The resulting sulfonyl chloride can then be reacted with ammonia (B1221849) or a primary or secondary amine to yield the corresponding sulfonamide.

Conversion of Sulfonyl Chlorides

A more common and versatile method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. orgsyn.org This reaction is a nucleophilic acyl substitution at the sulfur atom. For the synthesis of this compound, the key intermediate is 2,4-thiophenedisulfonyl chloride. This disulfonyl chloride can be prepared by the direct chlorosulfonation of thiophene, as mentioned above.

The amination of the sulfonyl chloride is typically carried out by treating it with a stoichiometric amount of ammonia or the desired amine in the presence of a base to neutralize the HCl generated during the reaction. google.com A wide variety of primary and secondary amines can be used in this reaction, allowing for the synthesis of a diverse range of N-substituted this compound analogues.

| Sulfonamide Formation from Sulfonyl Chloride | |

| Reactants | Thiophene-2,4-disulfonyl chloride, Ammonia or primary/secondary amine |

| Product | This compound or its N-substituted analogues |

| Reaction Type | Nucleophilic acyl substitution |

| Byproduct | Hydrochloric acid (neutralized by a base) |

Nucleophilic Amination Techniques

Nucleophilic amination techniques, in a broader sense, can also refer to the direct displacement of a leaving group on the thiophene ring by an amine nucleophile. This is a type of nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to occur on a thiophene ring, the ring must be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group (such as a halide) at the position of substitution.

In the context of synthesizing precursors to this compound, one could envision a scenario where a thiophene ring is substituted with suitable leaving groups at the 2 and 4 positions and activated by electron-withdrawing groups. Subsequent reaction with an amine could then introduce the amino functionalities, which could then be converted to sulfonamides. Studies on the nucleophilic aromatic substitution of nitrothiophenes with amines have shown that such reactions are feasible. nih.gov This approach, while less direct than the sulfonyl chloride route, offers an alternative pathway for the synthesis of highly functionalized thiophene derivatives.

Derivatization and Functionalization Strategies

Once the this compound core is synthesized, its chemical reactivity can be harnessed to create a diverse array of analogues through various derivatization and functionalization reactions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Methylation and Other Alkylation Reactions

N-alkylation of the sulfonamide moieties is a common strategy to introduce structural diversity. While direct N-alkylation of this compound is not extensively detailed in the literature, general methods for sulfonamide alkylation can be applied. These reactions typically involve the deprotonation of the sulfonamide nitrogen by a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent, such as an alkyl halide. The choice of base and solvent is critical to the success of these reactions, with common systems including sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

The Williamson ether synthesis provides a conceptual parallel, where an alkoxide reacts with an alkyl halide in an S\textsubscript{N}2 reaction. Similarly, the sulfonamide anion can displace a halide or other suitable leaving group from an alkyl substrate. The reactivity of the alkyl halide follows the general trend for S\textsubscript{N}2 reactions: primary > secondary > tertiary.

| Reagent Class | Example Reagent | Reaction Conditions | Product Type |

| Alkyl Halide | Methyl iodide, Ethyl bromide | Base (e.g., NaH), Aprotic solvent (e.g., THF, DMF) | N-Alkyl-2,4-thiophenedisulfonamide |

| Alkyl Tosylate | Methyl tosylate | Base (e.g., K₂CO₃), Polar aprotic solvent | N-Alkyl-2,4-thiophenedisulfonamide |

This table presents generalized conditions for the N-alkylation of sulfonamides, which can be adapted for this compound.

Acylations and Amidation Reactions

N-acylation of sulfonamides yields N-acylsulfonamides, a class of compounds with significant interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids. The acylation of this compound can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Another effective method involves the use of N-acylbenzotriazoles as neutral and stable acylating reagents. These reagents react with sulfonamides in the presence of a base like sodium hydride to afford N-acylsulfonamides in good yields. Friedel-Crafts acylation principles can also be considered, although direct acylation of the thiophene ring would compete with N-acylation in the absence of a pre-formed sulfonamide.

Amidation reactions, forming a bond between a carboxylic acid and an amine, are fundamental in organic synthesis. While direct amidation of the sulfonamide nitrogen with a carboxylic acid is not a standard transformation, the sulfonamide group itself can be considered an amide analogue (a sulfonyl amide). The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic amidation-type reaction.

| Acylating Agent | Catalyst/Base | Solvent | Product |

| Acid Chloride (R-COCl) | Pyridine, Triethylamine | Dichloromethane, THF | N-Acyl-2,4-thiophenedisulfonamide |

| Acid Anhydride ((RCO)₂O) | DMAP (catalyst), Triethylamine | Acetonitrile | N-Acyl-2,4-thiophenedisulfonamide |

| N-Acylbenzotriazole | Sodium Hydride | THF | N-Acyl-2,4-thiophenedisulfonamide |

This table summarizes common N-acylation methods applicable to sulfonamides.

Metalation Chemistry in Thiophene Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of thiophene derivatives, a substituent on the ring can direct a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate an adjacent carbon atom, forming a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

For thiophene sulfonamides, the sulfonamide group can act as a directing metalation group (DMG), facilitating lithiation at the ortho position. The high reactivity of thiophene towards lithiation, preferentially at the 2-position, is a key consideration. The presence of a directing group can overcome this inherent reactivity to achieve functionalization at other positions. The synthesis of tetrasubstituted thiophenes has been achieved using direct metalation as a key step.

| Directing Group | Organometallic Reagent | Electrophile | Resulting Functionalization |

| Sulfonamide | n-Butyllithium | CO₂ | Carboxylation |

| Sulfonamide | sec-Butyllithium/TMEDA | Aldehyde/Ketone | Hydroxyalkylation |

| Carboxamide | LDA | Alkyl halide | Alkylation |

This table illustrates the principles of directed metalation for the functionalization of thiophene rings.

Schiff Base Formation and Metal Complexation

The sulfonamide groups of this compound can be derivatized to form Schiff bases. This typically involves the reaction of a primary amine, which can be introduced by modifying the sulfonamide group, with an aldehyde or a ketone. More commonly, thiophene derivatives containing an aldehyde group, such as thiophene-2-carboxaldehyde, are reacted with primary amines to form thiophene-based Schiff bases.

These Schiff bases are versatile ligands that can coordinate with various metal ions to form stable metal complexes. The imine nitrogen and often a heteroatom from the thiophene ring or another substituent can act as donor atoms, chelating to the metal center. The synthesis of these complexes is generally straightforward, involving the reaction of the Schiff base ligand with a metal salt in a suitable solvent. The resulting metal complexes often exhibit interesting geometries and electronic properties.

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound and its analogues is governed by the principles of regioselectivity and, in the case of chiral derivatives, stereoselectivity.

Regioselectivity: The introduction of two sulfonamide groups onto the thiophene ring at the 2 and 4 positions requires careful control of the reaction conditions. The sulfonation of thiophene is a classic electrophilic aromatic substitution reaction, which is known to be highly regioselective. Thiophene is more reactive than benzene (B151609) towards electrophilic substitution, and the substitution predominantly occurs at the C2 position. To achieve 2,4-disubstitution, the directing effects of the first substituent and the reaction conditions must be manipulated to favor substitution at the C4 position for the second incoming group. The synthesis of the precursor, thiophene-2,4-disulfonyl chloride, is a key step where regioselectivity is crucial.

Stereoselectivity: While this compound itself is not chiral, the introduction of chiral centers can occur during the synthesis of its analogues. For instance, alkylation with a chiral alkyl halide or acylation with a chiral carboxylic acid derivative can lead to the formation of diastereomers. Asymmetric synthesis strategies can be employed to control the stereochemical outcome of these reactions. Catalytic asymmetric functionalization of thiophenes is an emerging area of research that could be applied to the synthesis of enantiomerically enriched derivatives of this compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,4-thiophenedisulfonamide, ¹H NMR and ¹³C NMR would be essential.

¹H NMR would reveal the number of different types of protons, their electronic environment, and their connectivity. The thiophene (B33073) ring protons at positions 3 and 5 would show distinct chemical shifts and a specific coupling pattern, providing unambiguous evidence of the 2,4-substitution pattern. The protons of the two NH₂ groups of the sulfonamides would also be visible, and their chemical shift could be influenced by the solvent and concentration.

¹³C NMR would identify the number of non-equivalent carbon atoms in the molecule. The spectrum would show distinct signals for the two thiophene ring carbons bonded to the sulfonyl groups and the two other ring carbons.

A hypothetical data table for the expected NMR signals is presented below based on general principles, but it must be stressed that these are theoretical estimations and not experimental data.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | d | H-3 or H-5 |

| ¹H | 7.5 - 8.5 | d | H-5 or H-3 |

| ¹H | 7.0 - 8.0 | br s | -SO₂NH₂ |

| ¹³C | 140 - 150 | s | C-2 or C-4 |

| ¹³C | 140 - 150 | s | C-4 or C-2 |

| ¹³C | 125 - 135 | s | C-3 or C-5 |

| ¹³C | 125 - 135 | s | C-5 or C-3 |

d = doublet, br s = broad singlet, s = singlet. Predicted shifts are relative to a standard reference.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the sulfonamides and the thiophene ring.

The IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the sulfonamide groups, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

S=O stretching (asymmetric and symmetric) of the sulfonyl groups, which are strong absorptions usually found between 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-H stretching of the aromatic thiophene ring, expected above 3000 cm⁻¹.

C=C stretching within the thiophene ring, in the 1600-1400 cm⁻¹ region.

C-S stretching vibrations associated with the thiophene ring.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350, ~3250 | Medium-Strong | Asymmetric & Symmetric N-H Stretch |

| ~3100 | Medium-Weak | Aromatic C-H Stretch |

| ~1340 | Strong | Asymmetric SO₂ Stretch |

| ~1150 | Strong | Symmetric SO₂ Stretch |

| ~1500-1400 | Medium | Aromatic C=C Stretch |

This table is illustrative of expected regions and not based on measured data for the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule. For this compound (C₄H₄N₂O₄S₃), the exact mass of the molecular ion would be determined. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern, obtained through techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), would show characteristic losses of fragments such as SO₂, NH₂, and portions of the thiophene ring, further confirming the structure.

Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. ontosight.aiacs.org If a suitable single crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. ontosight.aiacs.org This technique would unambiguously confirm the connectivity of the atoms and reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the sulfonamide groups. This information is crucial for understanding the solid-state properties of the compound and for structure-based drug design. ontosight.aiacs.orgebi.ac.uk

Development and Characterization of 2,4 Thiophenedisulfonamide Derivatives and Analogues

Systematic Structural Modifications of the Thiophene (B33073) Ring

The thiophene ring is a privileged pharmacophore in drug discovery due to its distinct electronic and steric properties and its ability to engage in various interactions with biological targets. nih.gov Modifications to the thiophene core of 2,4-thiophenedisulfonamide are a key strategy for developing new analogues. The high reactivity of thiophene towards electrophilic substitution, which is greater than that of benzene (B151609), facilitates these modifications, particularly at the 2- and 5-positions. nih.govwikipedia.org

One common modification is the introduction of small alkyl groups. For instance, the synthesis of 5-methyl-2,4-thiophenedisulfonamide introduces a methyl group at the available C5 position of the thiophene ring. smolecule.com This type of modification can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins. nih.gov

Another significant approach is bioisosteric replacement, where an atom or group is exchanged for another with similar physical or chemical properties to enhance desired characteristics without drastic structural changes. ajptr.comresearchgate.net In structure-activity relationship (SAR) studies, the thiophene ring is often explored as a bioisostere for a phenyl ring, a strategy that can improve metabolic stability and binding affinity. nih.gov While direct replacement of the entire thiophene ring in this compound is a complex synthetic challenge, the principle underscores the value of substituting parts of the ring or adding functional groups that mimic other structures. For example, introducing fluorine atoms can significantly alter the electronic properties and conformation of the molecule. rsc.org

| Parent Compound | Modification | Resulting Compound/Derivative Type | Research Focus/Rationale |

|---|---|---|---|

| This compound | Methylation at C5 position | 5-methyl-2,4-Thiophenedisulfonamide smolecule.com | Exploration of how alkyl substitution on the thiophene ring impacts biological activity and chemical properties. smolecule.com |

| This compound | Halogenation at C5 position | 5-halo-2,4-Thiophenedisulfonamide derivatives | Altering electronic properties and potential for further functionalization, as thiophenes are readily halogenated. wikipedia.org |

| Generic Thiophene Ring | Bioisosteric replacement with a phenyl ring | Phenyl-based analogues | To improve physicochemical properties, metabolic stability, and binding affinity by leveraging the established bioisosteric relationship. nih.gov |

Variations in Sulfonamide Substituents

The two sulfonamide groups at the C2 and C4 positions are primary sites for chemical derivatization. The hydrogen atoms on the sulfonamide nitrogen can be replaced with a wide variety of substituents (N-substitution), which can dramatically influence the compound's properties. The sulfonamide groups can undergo reactions such as nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. smolecule.com

Structure-activity relationship (SAR) studies on related sulfonamides have shown that the nature of the N-substituent is critical for biological activity. nih.govnih.gov For many sulfonamide-based inhibitors, the ability to form an ionized species at the amide nitrogen is crucial for potent activity. nih.gov Consequently, substituting the hydrogens with groups that modulate the pKa of the amide can fine-tune the compound's inhibitory potential.

Modifications can range from simple alkyl or aryl groups to more complex heterocyclic moieties. These substitutions can alter the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions. ajptr.com For example, research on sulfamoyl benzamidothiazoles involved exchanging methyl groups with bromo substituents to serve as reactive intermediates for further diversification. nih.gov

| Scaffold | Substituent Type (at Sulfonamide Nitrogen) | Example Derivative Class | Research Focus/Rationale |

|---|---|---|---|

| This compound | Alkyl/Aryl groups | N,N'-dialkyl/diaryl-2,4-thiophenedisulfonamides | To modulate lipophilicity and steric bulk, influencing target binding and pharmacokinetic properties. nih.govfrontiersin.org |

| This compound | Heterocyclic rings (e.g., piperazine, morpholine) | N,N'-di(heterocyclyl)-2,4-thiophenedisulfonamides | To improve solubility, introduce new interaction points, and explore novel chemical space for biological activity. mdpi.comresearchgate.net |

| This compound | Acyl groups | N,N'-diacyl-2,4-thiophenedisulfonamide | To create prodrugs or alter the electronic properties of the sulfonamide group, impacting its ionization and binding capabilities. nih.gov |

Synthesis of Hybrid Molecules Incorporating this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric scaffolds to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, or a multi-target mechanism of action, which can be particularly effective for treating complex, multifactorial diseases. nih.govnih.gov The resulting hybrid can be more than the sum of its parts, often exhibiting novel biological activities distinct from its components. nih.gov

The this compound scaffold is a candidate for incorporation into such hybrid structures. By linking it to another biologically active moiety, researchers can potentially combine the properties of the sulfonamide with those of another pharmacophore. For example, a hybrid molecule could be designed by connecting the this compound core to a scaffold known for a different biological activity, such as a kinase inhibitor or an antimicrobial agent. rsc.org The design of these hybrids requires a suitable linker to connect the two molecular entities without compromising the activity of either part. nih.gov This strategy has been successfully applied to various heterocyclic systems, including the combination of pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold to create antimycobacterial agents. rsc.org

| Scaffold 1 | Scaffold 2 (Linked Pharmacophore) | Potential Hybrid Structure Concept | Therapeutic Rationale (Based on Precedent) |

|---|---|---|---|

| This compound | Thiazolidinedione | Thiophenedisulfonamide-linker-thiazolidinedione | To combine carbonic anhydrase inhibition (a known target of some sulfonamides) with the antitumor properties of thiazolidinediones. mdpi.commdpi.com |

| This compound | Coumarin | Thiophenedisulfonamide-linker-coumarin | To explore synergistic or additive effects, as both sulfonamides and coumarins are scaffolds for inhibitors of enzymes like carbonic anhydrase. mdpi.com |

| This compound | Triazole | Thiophenedisulfonamide-linker-triazole | To develop agents with broad-spectrum antimicrobial or chemotherapeutic profiles by combining two established heterocyclic pharmacophores. mdpi.com |

Enzyme Inhibition Studies of 2,4 Thiophenedisulfonamide and Its Derivatives

Carbonic Anhydrase (CA) Inhibition Research

Sulfonamides, characterized by the R-SO₂NH₂ functional group, are a well-established class of carbonic anhydrase (CA) inhibitors. drugbank.com The thiophene-based disulfonamide scaffold, specifically 2,4-thiophenedisulfonamide, has been a subject of interest in this area due to the unique structural features it offers for inhibitor design.

Derivatives of thiophenedisulfonamide have been evaluated for their inhibitory effects against various human carbonic anhydrase (hCA) isoforms. These isoforms play distinct physiological roles, and their selective inhibition is a key goal in medicinal chemistry. For instance, hCA I and II are ubiquitous cytosolic enzymes, while hCA IX and XII are transmembrane proteins associated with tumorigenesis, making them important anticancer targets. semanticscholar.org

Research has shown that derivatives of a monocyclic 2,5-thiophenedisulfonamide skeleton are effective inhibitors of carbonic anhydrase. drugbank.comnih.gov For example, N-(2-Thienylmethyl)-2,5-thiophenedisulfonamide has been identified as an inhibitor of carbonic anhydrase II (hCA II). drugbank.comnih.gov The inhibitory potency of these compounds is often in the nanomolar range.

Structural analyses have highlighted the importance of the inhibitor's skeleton. A bicyclic thienothiazene-6-sulfonamide-1,1-dioxide skeleton, for instance, was found to have advantageous conformational restraints compared to the monocyclic 2,5-thiophenedisulfonamide skeleton, leading to tighter binding in the active site. drugbank.comnih.gov

While many thiophenedisulfonamide derivatives show potent inhibition of tumor-associated isoforms like hCA IX and XII, they can also inhibit the off-target cytosolic isoforms hCA I and II. wikipedia.org The quest for isoform-selective inhibitors remains a significant area of research. Some novel coumarin-based derivatives have shown excellent inhibitory activity against the membrane-bound hCA IX and XII while being inactive against the cytosolic hCA I and II, demonstrating that high selectivity is achievable. wikipedia.org

| Compound/Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Notes |

| N-(2-Thienylmethyl)-2,5-thiophenedisulfonamide | hCA II | 0.83 nM (Kd) | Determined by a fluorescence competition assay. ddg-pharmfac.net |

| Thiophene-based sulfonamides | hCA I, II, IX, XII | Variable (nM to µM range) | Potency depends on specific substitutions and the overall molecular structure. semanticscholar.orgnih.gov |

| Bicyclic thienothiazene-6-sulfonamides | hCA II | High (nM affinity) | Conformational restraints of the bicyclic system enhance binding affinity compared to monocyclic thiophenedisulfonamides. drugbank.comnih.gov |

The primary mechanism of carbonic anhydrase inhibition by sulfonamides, including thiophenedisulfonamide derivatives, is through direct binding to the zinc ion (Zn²⁺) located in the enzyme's active site. drugbank.comnih.gov This interaction is a hallmark of the sulfonamide class of inhibitors. nih.gov

The process involves the following key steps:

Zinc Binding : The sulfonamide group (SO₂NH₂) of the inhibitor coordinates directly to the catalytic Zn²⁺ ion. nih.gov

Deprotonation : The sulfonamide binds to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻). nih.gov This negatively charged nitrogen atom forms a strong coordination bond with the positively charged Zn²⁺.

Tetrahedral Geometry : This binding event typically results in a tetrahedral coordination geometry around the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the catalytic cycle. nih.gov

Hydrogen Bonding Network : Beyond the primary zinc interaction, the inhibitor is further stabilized within the active site by a network of hydrogen bonds with amino acid residues, such as Thr199 and Thr200. mdpi.com The specific pattern of these secondary interactions can fine-tune the binding affinity and isoform selectivity. drugbank.comnih.gov

This mechanism of action, where the inhibitor competes with the substrate (carbon dioxide) for access to the catalytic metal ion, is characteristic of competitive inhibition . The reaction between the enzyme and a sulfonamide inhibitor is a reversible equilibrium process (E + I ⇌ EI). rsc.org

The interaction between carbonic anhydrases and their inhibitors is quantified using various kinetic and thermodynamic techniques. These analyses provide crucial data such as inhibition constants (Kᵢ) and dissociation constants (Kₐ), which measure the inhibitor's potency.

Commonly used methods for studying these interactions include:

Stopped-Flow CO₂ Hydrase Assay : This is a rapid kinetic method used to determine the enzyme's catalytic rate and the inhibitory constants of compounds. rsc.orgnih.gov It directly measures the inhibition of the enzyme's primary physiological reaction, the hydration of carbon dioxide. drugbank.com

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during the binding event between the enzyme and the inhibitor. This allows for the determination of all thermodynamic binding parameters, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).

Fluorescent Thermal Shift Assay (FTSA) : FTSA measures the change in the thermal stability of a protein upon ligand binding, which can be used to determine the dissociation constant (Kₐ).

Fluorescence Competition Assays : These assays are used to determine the binding of test compounds by measuring their ability to displace a fluorescent probe from the enzyme's active site. ddg-pharmfac.net

Kinetic studies have revealed that for inhibitors binding at the substrate's site, the dissociation constant (Kₐ) and the inhibition constant (Kᵢ) values are generally equivalent. rsc.org For potent inhibitors, these values are often in the low nanomolar range. For instance, a fluorescence competition assay determined the dissociation constant (Kₐ) for the binding of N-(2-Thienylmethyl)-2,5-thiophenedisulfonamide to hCA II to be 0.83 nM. ddg-pharmfac.net However, the accurate determination of very low Kᵢ values (e.g., below ~2 nM) can be challenging with activity-based assays due to the high catalytic efficiency of some CA isoforms like hCA II.

Inhibition of Other Enzyme Systems

While the thiophenedisulfonamide scaffold is most famously associated with carbonic anhydrase inhibition, its structural components have also been incorporated into inhibitors targeting other enzyme families.

The extent to which a compound binds to plasma proteins, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AAG), is a critical pharmacokinetic property. This binding affects the concentration of the free, unbound drug available to interact with its target enzyme and exert a pharmacological effect. wikipedia.org Only the unbound fraction can be metabolized and excreted. wikipedia.org

The binding of drugs to plasma proteins is a reversible process, and the affinity is influenced by the physicochemical properties of the compound, such as lipophilicity and ionization state. ddg-pharmfac.net Acidic and neutral drugs tend to bind primarily to albumin, while basic drugs often bind to AAG. wikipedia.org

For the specific derivative N-(2-Thienylmethyl)-2,5-thiophenedisulfonamide , publicly available data on its plasma protein binding are not available. drugbank.com General methods to study protein binding, such as equilibrium dialysis, ultrafiltration, and affinity chromatography, are widely used in drug discovery to characterize potential drug candidates. nih.govrsc.org Without specific experimental data, the protein binding profile of this compound and its derivatives can only be inferred from general principles of structure-property relationships.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in diseases like cancer. mdpi.com Kinase inhibitors are therefore a major focus of drug development. The sulfonamide moiety has been successfully incorporated into the design of potent kinase inhibitors. nih.govnih.gov

Derivatives featuring a thiophene-sulfonamide scaffold have shown significant inhibitory activity against various protein kinases. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate, and inhibition is observed as a decrease in this activity.

One notable study identified 5-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide as a potent dual inhibitor of Mycobacterium tuberculosis protein kinases PknA and PknB. mdpi.com This compound exhibited very high potency, suggesting that the thiophene-sulfonamide fragment can be a key component in designing highly effective kinase inhibitors. mdpi.com Furthermore, other research has shown that diarylaminopyrimidine derivatives bearing a sulfonamide group can act as powerful inhibitors of focal adhesion kinase (FAK). nih.gov While DrugBank search results link N-(2-Thienylmethyl)-2,5-thiophenedisulfonamide to "VEGFR 2 Kinase inhibitor I," this appears to be based on structural similarity rather than direct experimental evidence. drugbank.com

| Derivative | Target Kinase | Inhibition Potency | Assay Type |

| 5-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide | PknA (M. tuberculosis) | Kᵢ < 8 nM | Enzymatic Assay |

| PknB (M. tuberculosis) | Kᵢ < 1 nM | Enzymatic Assay | |

| Compound 7b (diarylaminopyrimidine derivative with sulfonamide) | FAK (Focal Adhesion Kinase) | IC₅₀ = 0.27 nM | Enzymatic Assay |

| Compound 5i (4-amino-2-thiophenol derivative with sulfonamide) | AKT (Protein Kinase B) | IC₅₀ = 1.26 µM | Enzymatic Assay |

| ABL Tyrosine Kinase | IC₅₀ = 1.50 µM | Enzymatic Assay |

Research on this compound's Enzyme Inhibition Remains Elusive

Despite a comprehensive search of available scientific literature, no specific studies detailing the inhibitory effects of the chemical compound This compound or its derivatives on the cyclooxygenase (COX) , lipoxygenase (LOX) , or SHP1 protein tyrosine phosphatase enzyme systems have been identified.

The initial request for an article focusing on the enzyme inhibition studies of this specific compound, with a detailed outline including subsections on the inhibition of COX and LOX pathways and SHP1 protein tyrosine phosphatase, cannot be fulfilled due to the apparent absence of published research in these areas.

Therefore, the creation of a scientifically accurate and detailed article with research findings and data tables on this topic is not possible at this time. Further research would be required to be conducted by the scientific community to determine if this compound or its derivatives possess any inhibitory activity against these important enzyme pathways.

Pre Clinical Investigation of Other Biological Activities

Antimicrobial Activity Research (e.g., antibacterial, antifungal)

The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Research into novel sulfonamide derivatives continues to explore their potential against various pathogens. Studies on different sulfonamide-containing compounds have evaluated their efficacy against both bacterial and fungal strains. For instance, novel sulfonamide-1,2,4-thiadiazole derivatives have been synthesized and assessed for their in vitro antifungal and antibacterial properties nih.gov. Similarly, other research has focused on thioetherhydroxyethylsulfonamide derivatives, testing their in vitro antibacterial activity against species like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus nih.gov. The antimicrobial activity of hybrids coupling sulfonamides with structures like thienopyrimidine has also been an area of investigation mdpi.com. However, specific studies detailing the antibacterial or antifungal spectrum and potency (e.g., Minimum Inhibitory Concentration values) of 2,4-Thiophenedisulfonamide were not identified in the provided search results.

Anticancer Activity Studies (e.g., cancer cell proliferation, cytotoxicity in specific cell lines)

Sulfonamide derivatives are recognized as a promising class of compounds in cancer therapy research nih.gov. Numerous studies have synthesized and evaluated novel sulfonamides for their cytotoxic effects on various human cancer cell lines. Common cell lines used for this purpose include those for colon cancer (HCT-116, HT-29), breast cancer (MCF-7), liver cancer (HepG2), and cervical cancer (HeLa) nih.govresearchgate.netnih.gov. The evaluation typically involves determining the half-maximal inhibitory concentration (IC50) to quantify the compound's potency in inhibiting cell proliferation nih.govresearchgate.net. While extensive data exists for a wide range of complex sulfonamide derivatives, including those incorporating 1,2,4-triazine (B1199460) or 2-thiouracil (B1096) moieties, specific research detailing the cytotoxic or anti-proliferative activity of this compound against specific cancer cell lines is not present in the available literature nih.govnih.govmdpi.com.

Anti-inflammatory Properties and Mechanistic Insights

The anti-inflammatory potential of sulfonamide-related drugs has been an area of significant interest. Preclinical research in this field often investigates the mechanisms by which these compounds modulate inflammatory pathways. One identified mechanism for certain sulphanilamide-related drugs is the reduction of hypochlorous acid (HOCl) bioavailability in the extracellular environment of activated neutrophils nih.gov. This action helps prevent the inactivation of alpha 1-antitrypsin, a key inhibitor of neutrophil elastase, thereby mitigating tissue damage during neutrophilic inflammation nih.gov. Diuretic sulfonamides have also been studied for their role in modulating inflammatory processes, potentially through effects on pathways involving pro-inflammatory cytokines like IL-1β, IL-8, and TNFα, and signaling molecules such as nuclear factor kappa B (NFκB) nih.gov. Despite these insights into the broader class, specific studies investigating the anti-inflammatory properties or the precise mechanistic pathways of this compound are not detailed in the available search results.

Exploration of Other Pharmacological Targets and Pathways

The structural diversity of sulfonamide derivatives allows them to interact with a wide array of pharmacological targets. In oncology, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been identified as a crucial target for sulfonamides designed as anti-angiogenic agents mdpi.com. In the context of cell cycle regulation, some 2-thiouracil-5-sulfonamide derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2A (CDK2A) nih.gov. For antimicrobial applications, targets such as dihydrofolate reductase and squalene (B77637) epoxidase have been explored for novel thienopyrimidine-sulfonamide hybrids mdpi.com. Additionally, certain sulfonamide diuretics are known to inhibit the SLC12A family of Cl- transporters nih.gov. However, there is no specific information within the search results that identifies or explores the pharmacological targets and biological pathways modulated by this compound.

In Vivo Efficacy in Animal Models (e.g., anti-inflammatory, anti-nociceptive)

In vivo animal models are crucial for evaluating the preclinical efficacy of new chemical entities. For assessing anti-inflammatory activity, the carrageenan-induced paw edema model in rodents is a standard and widely used method scielo.brexplorationpub.com. This test measures the ability of a compound to reduce acute inflammation. To evaluate anti-nociceptive (pain-relieving) effects, researchers commonly employ models such as the acetic acid-induced writhing test for visceral pain and the hot plate test for thermal pain explorationpub.comnih.gov. These models help characterize the analgesic potential of test compounds scielo.br. While these are established methods for testing various therapeutic agents, including novel sulfonamides, the search results contain no specific reports on the in vivo efficacy of this compound in any anti-inflammatory or anti-nociceptive animal models.

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Features of 2,4-Thiophenedisulfonamide

The primary mechanism of action for this compound as a carbonic anhydrase inhibitor involves the coordination of its sulfonamide group(s) to the zinc ion within the enzyme's active site. This interaction is a cornerstone of its pharmacophoric profile. The deprotonated sulfonamide nitrogen atom acts as a potent zinc-binding group, anchoring the inhibitor to the catalytic core of the enzyme.

Detailed crystallographic studies on related heterocyclic sulfonamides complexed with human carbonic anhydrase II (hCA II) provide a clear picture of the key interactions. The sulfonamide nitrogen coordinates directly with the Zn(II) ion. mdpi.com Furthermore, the sulfonamide moiety is stabilized by a network of hydrogen bonds. One of the sulfonamide oxygen atoms typically forms a hydrogen bond with the amide nitrogen of the active site residue Threonine 199 (Thr199), while the sulfonamide nitrogen engages in a strong hydrogen bond with the hydroxyl group of the same residue. mdpi.com These interactions are crucial for high-affinity binding. The thiophene (B33073) ring itself serves as a central scaffold, orienting the two sulfonamide groups for optimal interaction with the active site and providing a framework for substitutions that can modulate potency and isoform selectivity.

Impact of Substitutions on Biological Efficacy and Selectivity

The substitution pattern on the this compound scaffold significantly influences its inhibitory potency and selectivity against different carbonic anhydrase isoforms. Research on structurally similar 2,4-thiophene-linked and 4-substituted 2-thiophenesulfonamide derivatives has demonstrated that even minor chemical modifications can lead to substantial changes in biological activity. mdpi.comnih.gov

Generally, the introduction of "tail" moieties onto the heterocyclic scaffold is a common strategy to achieve isoform-selective inhibitors by extending into regions of the active site that differ between isoforms. mdpi.com However, studies on 2,4-thiophene-linked derivatives have shown that this can sometimes lead to a "scrambled" structure-activity relationship pattern, resulting in a loss of selectivity compared to their 2,5-thiophene counterparts. mdpi.com

For instance, in a series of 4-substituted 2-thiophenesulfonamides, several compounds were found to inhibit carbonic anhydrase II at concentrations below 10 nM. nih.gov The nature of the substituent at the 4-position is critical for modulating this high potency. For other related sulfonamides, substitutions that introduce bulk or alter electronic properties have been shown to fine-tune selectivity between cytosolic isoforms like CA I and II, and tumor-associated isoforms such as CA IX and XII. nih.gov The presence of specific groups, such as 2-hydroxyphenyl or chloro- and methyl-substituted phenyl rings, has been identified as being important for inhibitory activity against specific isoforms. nih.gov

| Scaffold | Substituent/Modification | Target Isoform | Observed Effect on Inhibition | Reference |

|---|---|---|---|---|

| 2,5-Thiophene-linked sulfonamide | Small alkyl substitutions | CA II | Weaker inhibition compared to carboxamide substitutions | mdpi.com |

| 2,4-Thiophene-linked sulfonamide | Various "tail" moieties | Multiple CA Isoforms | Loss of selectivity compared to 2,5-isomers | mdpi.com |

| 4-Substituted 2-thiophenesulfonamide | Various | CA II | Potent inhibition (Ki < 10 nM) for several compounds | nih.gov |

| Benzenesulfonamides with pyrazole (B372694) carboxamides | 5-chloro-2-hydroxyphenyl | CA IX | Favorable substitution for inhibitory activity | nih.gov |

| Benzenesulfonamides with pyrazole carboxamides | 2-hydroxyphenyl | CA IX | Negative effect on inhibitory activity | nih.gov |

Role of Conformation and Stereochemistry in Activity

The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. The spatial arrangement of the sulfonamide groups relative to the thiophene ring and to each other must allow for an energetically favorable binding pose within the enzyme's active site. The correct orientation is necessary to establish the key zinc-binding and hydrogen-bonding interactions described previously.

While direct conformational analysis of this compound is not extensively detailed in the provided context, the principles are well-established in medicinal chemistry. For example, studies on other classes of bioactive molecules, such as nucleoside analogs, have shown a direct correlation between the conformation of the ring system (e.g., the sugar pucker) and the efficiency of interaction with the target enzyme. nih.govresearchgate.net This underscores the principle that stabilizing a molecule in its "bioactive conformation" enhances its potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. For sulfonamide-based inhibitors, QSAR studies are valuable tools for predicting the potency of new derivatives and for gaining insight into the structural features that drive activity.

The development of a QSAR model typically involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to generate a predictive equation. nih.govjmaterenvironsci.com These descriptors quantify various physicochemical properties of the molecules.

Common descriptors used in QSAR studies of sulfonamide inhibitors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electronegativity. These factors can influence how the inhibitor interacts with the charged or polar environment of the enzyme's active site. jmaterenvironsci.com

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are important for understanding how well the inhibitor fits into the binding pocket. researchgate.net

Hydrophobic Descriptors: The partition coefficient (logP) is a common descriptor that measures the lipophilicity of a compound. This property affects the desolvation energy upon binding and the ability of the compound to cross biological membranes. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing aspects like branching and connectivity.

Successful QSAR models for sulfonamide derivatives have been developed with good statistical parameters (e.g., high r², Q², and r²pred values), indicating strong correlative and predictive power. nih.gov These models help rationalize the observed SAR and guide the design of new, more potent, and selective inhibitors.

| Descriptor Class | Descriptor Example | Physicochemical Property Represented | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy Gap (ΔE) | Chemical reactivity and kinetic stability | jmaterenvironsci.com |

| Electronic | Dipole Moment (µ) | Polarity and strength of dipole-dipole interactions | jmaterenvironsci.com |

| Hydrophobic | Partition coefficient (logP) | Lipophilicity/hydrophilicity balance | researchgate.net |

| Steric | Polarizability (P) | The ability of the electron cloud to be distorted by an electric field | jmaterenvironsci.com |

| Thermodynamic | Total Energy (E_total) | The stability of the molecule's conformation | researchgate.net |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, routinely used to calculate the electronic structure of molecules. aps.org This method is instrumental in optimizing molecular geometry and predicting a variety of chemical properties. For sulfonamide derivatives, DFT calculations are frequently employed to understand structural parameters, vibrational frequencies, and energies. nih.gov

Research on related sulfonamide compounds demonstrates the utility of DFT in several areas:

Geometry Optimization: DFT methods, such as those using the B3LYP functional, are applied to determine the most stable three-dimensional conformation of the molecule. nih.gov This process involves calculating the molecule's energy at various geometries to find the minimum energy structure, which corresponds to the most likely conformation. For sulfonamides, optimization can reveal key bond lengths and angles, such as those involving the sulfonamide group (-SO₂NH₂) and the thiophene (B33073) ring.

Electronic Properties: Once the geometry is optimized, DFT can be used to calculate fundamental electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Spectroscopic Analysis: Time-dependent DFT (TD-DFT) extends these methods to study excited states and can be used to predict spectroscopic properties, such as UV-visible absorption spectra. aps.orgchemrxiv.org For sulfonamide-containing dyes, TD-DFT has been used to investigate absorption and emission spectra in different solvents, a phenomenon known as solvatochromism. nih.govresearchgate.net These calculations can help explain how interactions with solvents, such as hydrogen bonding, affect the electronic transitions and thus the observed color. nih.govresearchgate.net

The table below summarizes key parameters often derived from DFT calculations for organic molecules like 2,4-Thiophenedisulfonamide.

| Calculated Property | Significance | Typical DFT Functional |

| Total Energy | Indicates the stability of the optimized molecular structure. | B3LYP, PBE0 |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | B3LYP, PBE0 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | B3LYP, PBE0 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | B3LYP, PBE0 |

| Dipole Moment | Measures the polarity of the molecule, which influences solubility and intermolecular interactions. | B3LYP, PBE0 |

| Vibrational Frequencies | Predicts infrared (IR) spectra, allowing for comparison with experimental data to confirm structure. | B3LYP, PBE0 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand), such as this compound, binds to a biological target, typically a protein or enzyme. rjb.ro

Molecular Docking: This method predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rjb.ro The process involves placing the ligand in various positions and conformations within the receptor's binding site and scoring each pose based on factors like intermolecular forces. Software such as Glide from Schrödinger is commonly used for these simulations. rjb.ronih.gov For sulfonamide derivatives, docking studies have been used to identify potential inhibitors for targets like penicillin-binding proteins (PBP-2X), which are involved in bacterial cell wall synthesis. rjb.ro The results are often presented as a docking score or Glide score, where a more negative value indicates a stronger predicted binding affinity. rjb.ro Key interactions identified through docking include:

Hydrogen Bonds: These are crucial for the specificity and stability of ligand-receptor complexes. rjb.ro

Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: Aromatic rings, like the thiophene ring in this compound, can interact with aromatic residues of the protein. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. mdpi.com These simulations provide a more realistic model of the biological environment by treating the system as dynamic, allowing atoms to move and conformations to change. nih.govmdpi.com MD simulations can:

Assess Binding Stability: By tracking the Root Mean Square Deviation (RMSD) of the ligand and protein over time, researchers can determine if the binding pose predicted by docking is stable. A low and stable RMSD suggests a stable complex. nih.gov

Characterize Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. nih.gov

Analyze Key Interactions: The persistence of specific interactions, like hydrogen bonds, throughout the simulation can be monitored to confirm their importance for binding. nih.govmdpi.com

The table below illustrates typical outputs from docking and MD studies.

| Analysis Type | Key Metric | Interpretation |

| Molecular Docking | Docking Score (kcal/mol) | Predicts binding affinity; more negative values suggest stronger binding. |

| Molecular Docking | Binding Pose | Shows the 3D orientation of the ligand in the active site and key interactions (e.g., hydrogen bonds). |

| Molecular Dynamics | RMSD (Å) | Measures conformational stability of the complex over time; low, stable values indicate stability. |

| Molecular Dynamics | RMSF (Å) | Root Mean Square Fluctuation; indicates the flexibility of specific residues in the protein. nih.gov |

| Molecular Dynamics | Hydrogen Bond Analysis | Tracks the formation and duration of hydrogen bonds, highlighting critical interactions for binding stability. |

In Silico Prediction of Biological Activities

In silico methods use computational models to predict the biological activities of chemical compounds before they are synthesized and tested in a lab. These approaches are crucial for prioritizing candidates in drug discovery. For sulfonamide derivatives, these predictions often focus on activities such as antimicrobial, antioxidant, or anticancer effects. nih.gov

One of the primary methods used is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their measured biological activity. nih.gov The process involves:

Data Set Collection: A set of molecules with known activities (e.g., antioxidant capacity) is gathered. nih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, like multiple linear regression (MLR), are used to build a model that links the descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested to ensure it can accurately predict the activity of new, untested compounds. nih.gov

For a series of 2-aminothiazole sulfonamide derivatives, QSAR models were successfully built to predict antioxidant activity. nih.gov The key findings from such studies can reveal which molecular properties are most influential. For instance, properties like mass, polarizability, electronegativity, and van der Waals volume were identified as key factors influencing the antioxidant activities of certain sulfonamides. nih.gov

Another tool, Prediction of Activity Spectra for Substances (PASS), can predict a wide range of biological activities for a given structure based on a large database of known active compounds. The output is a list of potential activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity).

| In Silico Method | Input | Output | Application Example |

| QSAR | A dataset of molecules with known activities and their calculated molecular descriptors. | A mathematical equation that predicts activity based on molecular structure. | Predicting the antioxidant capacity of new sulfonamide derivatives. nih.gov |

| PASS Online | The chemical structure of a single molecule. | A spectrum of potential biological activities with probabilities (Pa and Pi). | Screening for potential therapeutic uses, such as anti-inflammatory or enzyme inhibitory effects. researchgate.net |

Cheminformatics and Computational Approaches for SAR Analysis

Cheminformatics combines computational methods with chemical information to analyze and organize large datasets of chemical structures and associated properties. It plays a vital role in understanding Structure-Activity Relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. nih.gov A thorough understanding of SAR is fundamental to rational drug design, allowing chemists to make targeted modifications to a lead compound to improve its potency and other properties. nih.gov

Computational SAR analysis for a compound like this compound and its derivatives involves several approaches:

Chemical Scaffolding and Fragmentation: The core structure (scaffold) of a molecule, such as the thiophenedisulfonamide core, is identified. SAR analysis then explores how different substituents or functional groups attached to this scaffold influence activity. Computational methods can automatically fragment molecules and analyze the activity contributions of different fragments across large chemical databases. nih.gov

Activity Cliff Analysis: An "activity cliff" refers to two structurally very similar compounds that have a large and unexpected difference in biological activity. Identifying these cliffs is crucial as they highlight subtle structural modifications that have a profound impact on activity. Computational tools can systematically screen datasets to find these pairs, providing valuable insights for lead optimization.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. By aligning a set of active molecules, computational software can generate a 3D pharmacophore model. This model can then be used as a template to screen large compound libraries for new molecules that fit the model and are therefore likely to be active.

For example, SAR studies on a series of thiazolidine-2,4-dione derivatives, which share structural similarities with some sulfonamide classes, revealed that the position of an ethoxy group on a phenyl ring was critical for its biological function, demonstrating a clear SAR. nih.gov

| Computational Approach | Description | Goal |

| Scaffold Analysis | Identifies the core molecular framework and analyzes the impact of different substituents on activity. | To understand which parts of the molecule are essential for activity and which can be modified. |

| Activity Cliff Detection | Finds pairs of structurally similar molecules with large differences in activity. | To pinpoint critical structural features that dramatically influence biological function. |

| Pharmacophore Modeling | Creates a 3D model of the essential features required for a molecule to bind to a target. | To discover new and diverse chemical structures with the potential for the same biological activity. |

| Structure-Activity Similarity (SAS) Maps | Plots the structural similarity of molecule pairs against their activity similarity. nih.gov | To visualize the SAR landscape of a dataset, identifying regions of smooth SAR, activity cliffs, and scaffold hops. nih.gov |

Emerging Research Directions and Applications

Development as Lead Compounds for Therapeutic Research

Thiophene-based sulfonamides are actively being investigated as lead compounds in therapeutic research, particularly as enzyme inhibitors. The primary focus has been on their role as carbonic anhydrase (CA) inhibitors, which are used in treatments for glaucoma, epilepsy, and idiopathic intracranial hypertension.

Derivatives containing the 2,4-thiophene-linked sulfonamide structure have been synthesized and studied for their inhibitory effects on different carbonic anhydrase isoforms. Research into their structure-activity relationship (SAR) has revealed intriguing patterns. While 2,5-thiophene-linked derivatives often show a bias towards inhibiting the CA II isoform, this selectivity is reportedly lost in their 2,4-thiophene-linked counterparts.

Detailed structural studies, including X-ray crystallography, have been performed on complexes of 2,4-thiophene-linked sulfonamide derivatives with human carbonic anhydrase II (hCA II). These studies provide critical insights into the binding mechanisms. For instance, analysis of one such derivative revealed that the sulfonamide nitrogen coordinates with the zinc ion in the enzyme's active site and forms a strong hydrogen bond with the residue Thr199. This detailed understanding of molecular interactions is crucial for the rational design of new, more potent, and selective therapeutic agents based on the 2,4-thiophenedisulfonamide scaffold.

Table 1: Research Findings on Thiophene-Based Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

| Compound Class | Target Enzyme(s) | Key Findings |

|---|---|---|

| 2,4-Thiophene-linked Sulfonamides | Carbonic Anhydrase II (CA II) | Showed inhibitory activity but with a loss of selectivity compared to 2,5-isomers. |

| General Thiophene-based Sulfonamides | Carbonic Anhydrase I & II (hCA-I, hCA-II) | Demonstrated potent, noncompetitive inhibition with Ki values in the nanomolar to micromolar range. |

Applications in Agricultural Chemistry Research

The thiophene (B33073) core is found in various agrochemicals. While specific research on this compound in agriculture is not widely documented, its close analog, thiophene-2-sulfonamide, has been identified in an agricultural context. It is a known environmental transformation product of the sulfonylurea herbicide Thifensulfuron-methyl. This indicates that the thiophene-sulfonamide structure can persist in the environment as a metabolite of commercial agrochemicals.

Thiophene-2-sulfonamide itself is used in the formulation of crop protection agents, where its chemical properties can enhance efficacy against pests and diseases. Given that thiophene derivatives exhibit a broad range of biological activities, including antifungal and antibacterial properties, there is potential for developing novel this compound-based compounds for crop protection. Future research could explore the synthesis and evaluation of these derivatives as potential herbicides, fungicides, or insecticides.

Exploration in Materials Science Research

The exploration of this compound in materials science is an emerging field with limited specific data. However, the foundational components of the molecule—the thiophene ring and sulfonamide groups—suggest potential for novel applications. Thiophene is the building block for polythiophene, a well-known conductive polymer used in electronic and optical devices due to its favorable electronic properties. The electrical conductivity of polythiophenes can be tuned by partial oxidation.

The introduction of two sulfonamide groups onto the thiophene ring at the 2 and 4 positions could significantly influence the electronic and optical properties of resulting polymers or materials. These electron-withdrawing groups could alter the polymer's bandgap, conductivity, and stability. This opens avenues for research into new functional materials, such as semiconductors or components for optical devices, derived from this compound. However, dedicated studies are needed to synthesize and characterize such materials to determine their specific properties and potential applications.

Advanced Methodologies in Drug Discovery Research for Sulfonamides

Modern drug discovery relies on advanced synthetic methodologies to create diverse libraries of compounds for biological screening. The sulfonamide scaffold is a cornerstone in medicinal chemistry, and innovative methods for its synthesis are continually being developed. Recent strategies focus on improving efficiency and expanding the scope of accessible molecules.

For instance, methods for the chemoselective formation of amide bonds, such as the reaction of 2,4-dinitrobenzenesulfonamides with thioacids, offer rapid and efficient coupling. Other modern techniques involve the direct synthesis of sulfonamides from thiols and amines under mild, metal-free conditions, which is advantageous for creating complex molecules. The alkylation of sulfonamides is another strategy used to enhance pharmacological properties like potency and bioavailability.

These advanced methodologies could be applied to the this compound core to generate extensive libraries of novel derivatives. By systematically modifying the sulfonamide groups or the thiophene ring, researchers can explore the structure-activity relationships more thoroughly, accelerating the discovery of new lead compounds for therapeutic, agricultural, or material science applications.

Future Perspectives in this compound Research

The field of this compound research is poised for significant growth, building upon the established importance of its constituent thiophene and sulfonamide moieties. Future research is likely to advance in several key directions.

In therapeutics, a primary goal will be the design and synthesis of this compound derivatives with enhanced selectivity for specific enzyme isoforms, such as the carbonic anhydrases. By leveraging structural biology insights, researchers can aim to overcome the lack of selectivity observed in early derivatives and develop more targeted inhibitors.

In agricultural chemistry, the potential of this compound derivatives as novel active ingredients for crop protection remains largely untapped. Future work should involve synthesizing and screening these compounds for herbicidal, fungicidal, and insecticidal activities.

Furthermore, the exploration of this compound in materials science represents a frontier with considerable potential. Systematic investigation into the synthesis of polymers and other materials incorporating this scaffold could lead to the discovery of novel materials with unique electronic and optical properties for a range of technological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-thiophenedisulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of thiophene derivatives using sulfonating agents like chlorosulfonic acid. Key steps include controlling stoichiometry (e.g., molar ratios of thiophene to sulfonating agent) and reaction temperature (often 0–5°C to avoid side reactions). Solvent choice (e.g., dichloromethane or THF) and purification via column chromatography are critical for yield optimization. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns on the thiophene ring (e.g., sulfonamide proton signals at δ 7.5–8.0 ppm and sulfur-linked carbons at δ 125–135 ppm).

- FT-IR : Peaks at 1150–1200 cm (S=O symmetric/asymmetric stretching) and 1350–1400 cm (S-N vibrations) validate sulfonamide groups.

- Mass Spectrometry : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H] at m/z 283.98 for CHNOS) and fragmentation patterns .

Q. How can researchers assess the compound’s inhibitory activity against carbonic anhydrase isoforms?

- Methodological Answer : Use kinetic assays with recombinant CA isoforms (e.g., CA II or CA IX). A standard protocol involves:

- Pre-incubating the enzyme with this compound (1–100 µM range) in Tris buffer (pH 7.4).

- Adding 4-nitrophenyl acetate as a substrate and measuring hydrolysis rates via UV-Vis (λ = 400 nm).

- Calculating IC values using nonlinear regression (GraphPad Prism). Compare results to known inhibitors like acetazolamide for validation .

Advanced Research Questions

Q. How can computational modeling predict this compound’s binding affinity to viral proteases (e.g., SARS-CoV-2 M)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Glide to dock the compound into the M active site (PDB: 6LU7). Focus on key residues (His41, Cys145) and hydrogen-bond interactions.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability (RMSD < 2 Å).

- Free Energy Calculations : MM-PBSA/GBSA methods estimate ΔG (values ≤ -7 kcal/mol suggest strong affinity). Cross-validate with experimental IC data .

Q. What strategies resolve contradictions in reported IC values for enzyme inhibition across studies?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH, ionic strength, and enzyme purity (≥95% by SDS-PAGE).

- Use Orthogonal Assays : Compare kinetic data with SPR (surface plasmon resonance) for binding kinetics (k/k) or ITC (isothermal titration calorimetry) for thermodynamic parameters.

- Meta-Analysis : Pool data from ≥3 independent studies (Prism meta-analysis module) to identify outliers and calculate weighted mean IC .

Q. How can structure-activity relationship (SAR) studies improve this compound’s selectivity for therapeutic targets?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituents at the thiophene 3- or 5-positions (e.g., methyl, halogens) to modulate steric/electronic effects.

- Biological Screening : Test analogs against panels of enzymes (e.g., CA isoforms, proteases) to identify selectivity trends.

- QSAR Modeling : Use CoMFA or machine learning (Random Forest, SVM) to correlate molecular descriptors (logP, polar surface area) with activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.